molecular formula C12H19BrCl2N2 B2928176 N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride CAS No. 1233952-38-9

N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride

Cat. No.: B2928176
CAS No.: 1233952-38-9
M. Wt: 342.1
InChI Key: XPDAPWXATQMAHP-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18BrClN2 and a molecular weight of 305.64 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further substituted with an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperidine-4-amine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets within the target molecule, while the piperidine ring and amine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride can be compared with other similar compounds, such as:

  • N-(4-Fluorobenzyl)piperidine-4-amine dihydrochloride
  • N-(4-Chlorobenzyl)piperidine-4-amine dihydrochloride
  • N-(4-Methylbenzyl)piperidine-4-amine dihydrochloride

These compounds share a similar piperidine-4-amine core structure but differ in the substituents on the benzyl group. The presence of different substituents can influence the chemical reactivity, biological activity, and overall properties of the compounds .

This compound is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;;/h1-4,12,14-15H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDAPWXATQMAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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